![molecular formula C24H26N2O3S B3534868 N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3534868.png)
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
Overview
Description
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a chemical compound that has been subject to extensive research in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves the inhibition of certain enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. It also inhibits the activity of certain proteins involved in the development and progression of cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases. It also has anti-cancer properties and has been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has antimicrobial properties and has been shown to be effective against certain bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in lab experiments is its specificity. The compound has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it useful in studying their function. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One of the main areas of focus is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and treatment regimen. Another area of focus is the development of new derivatives of the compound with improved bioavailability and reduced toxicity. Additionally, the compound has shown potential as an antimicrobial agent, and further studies are needed to determine its effectiveness against different types of microbial infections.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-15-9-12-21(18(4)13-15)25-24(27)20-11-10-17(3)23(14-20)30(28,29)26-22-8-6-7-16(2)19(22)5/h6-14,26H,1-5H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGCUQXDBHDCOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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